

CAS 5036-02-2 molecular weight and structural analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-

CAS No.: 918793-42-7

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Technical Analysis: CAS 5036-02-2 (Tetramisole)

Molecular Weight, Structural Elucidation, and Analytical Protocols

Executive Technical Summary

CAS 5036-02-2 refers to Tetramisole, a synthetic imidazothiazole derivative.^{[1][2][3][4]} It functions primarily as a non-specific alkaline phosphatase (ALP) inhibitor and an anthelmintic agent.^{[1][3]} Unlike its pure levorotatory enantiomer (Levamisole, CAS 14769-73-4), CAS 5036-02-2 is the racemic mixture (dl-Tetramisole) containing equimolar amounts of the (S)- and (R)-isomers.^{[1][2][3]}

In research and drug development, distinguishing the racemate from the active enantiomer is critical, as the biological activity (specifically anthelmintic potency) resides predominantly in the L-isomer, while both isomers inhibit ALP.^[2] This guide outlines the structural validation and chiral analysis required to certify the identity of CAS 5036-02-2.^{[1][2][3]}

Physiochemical Identity & Properties[1][3][5][6][7]

The core structure features a bicyclic system—an imidazo[2,1-b]thiazole ring fused with a phenyl group.[1][2][3][4] The molecule possesses a single chiral center at the C6 position, which dictates its stereochemistry.

Table 1: Core Chemical Specifications

Property	Specification
Chemical Name	(±)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
CAS Number	5036-02-2
Molecular Formula	C ₁₁ H ₁₂ N ₂ S
Molecular Weight	204.29 g/mol
Monoisotopic Mass	204.0721 Da
Appearance	White to pale cream crystalline powder
Melting Point	90–92 °C (Free Base)
Solubility	Soluble in chloroform, ethanol; slightly soluble in water (Free base).[1][2][3][4][5][6][7] Note: The HCl salt is highly water-soluble.[1][2][3]
pKa	~9.0 (Basic nitrogen at N-4 position)

Structural Analysis & Validation Protocols

To validate CAS 5036-02-2, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.[1][2][3]

Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation pattern.

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][3]

- Theoretical Signal: The protonated molecular ion is expected at m/z 205.3.[1][3]
- Fragmentation Logic:
 - The primary fragmentation pathway involves the cleavage of the thiazole ring.[3]
 - Loss of the phenyl group or ring opening typically yields fragments at m/z 176 (loss of ethylene) or m/z 123 (thiazole moiety).[1][3]

Nuclear Magnetic Resonance (NMR)

Objective: Verify the bicyclic skeleton and the integrity of the phenyl ring.

- Solvent:
(Deuterated Chloroform) is preferred for the free base to prevent proton exchange broadening.[1][3]

^1H NMR Assignments (400 MHz,

):

- Aromatic Region (7.2 – 7.4 ppm): Multiplet integration of 5H (Phenyl group).[1][3]
- Benzylic Proton (C6-H): A triplet or dd around 5.4 ppm.[1][2][3] This is the chiral center proton; its coupling is sensitive to conformation.[1][3]
- Imidazoline Ring Protons: Multiplets at 3.0 – 4.0 ppm.[1][2][3] The rigidity of the bicyclic system creates distinct diastereotopic protons, resulting in complex splitting patterns rather than simple triplets.

Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups.

- C=N Stretch: $\sim 1615\text{ cm}^{-1}$ (Imidazoline double bond character).[1][3]
- Aromatic C-H: $\sim 3050\text{ cm}^{-1}$. [1][2][3]

- C-S Stretch: $\sim 690\text{--}700\text{ cm}^{-1}$.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chiral Analysis & Purity Profiling

Since CAS 5036-02-2 is a racemate, proving the presence of both enantiomers is the definitive quality control step to distinguish it from Levamisole.[\[1\]](#)[\[2\]](#)[\[3\]](#)

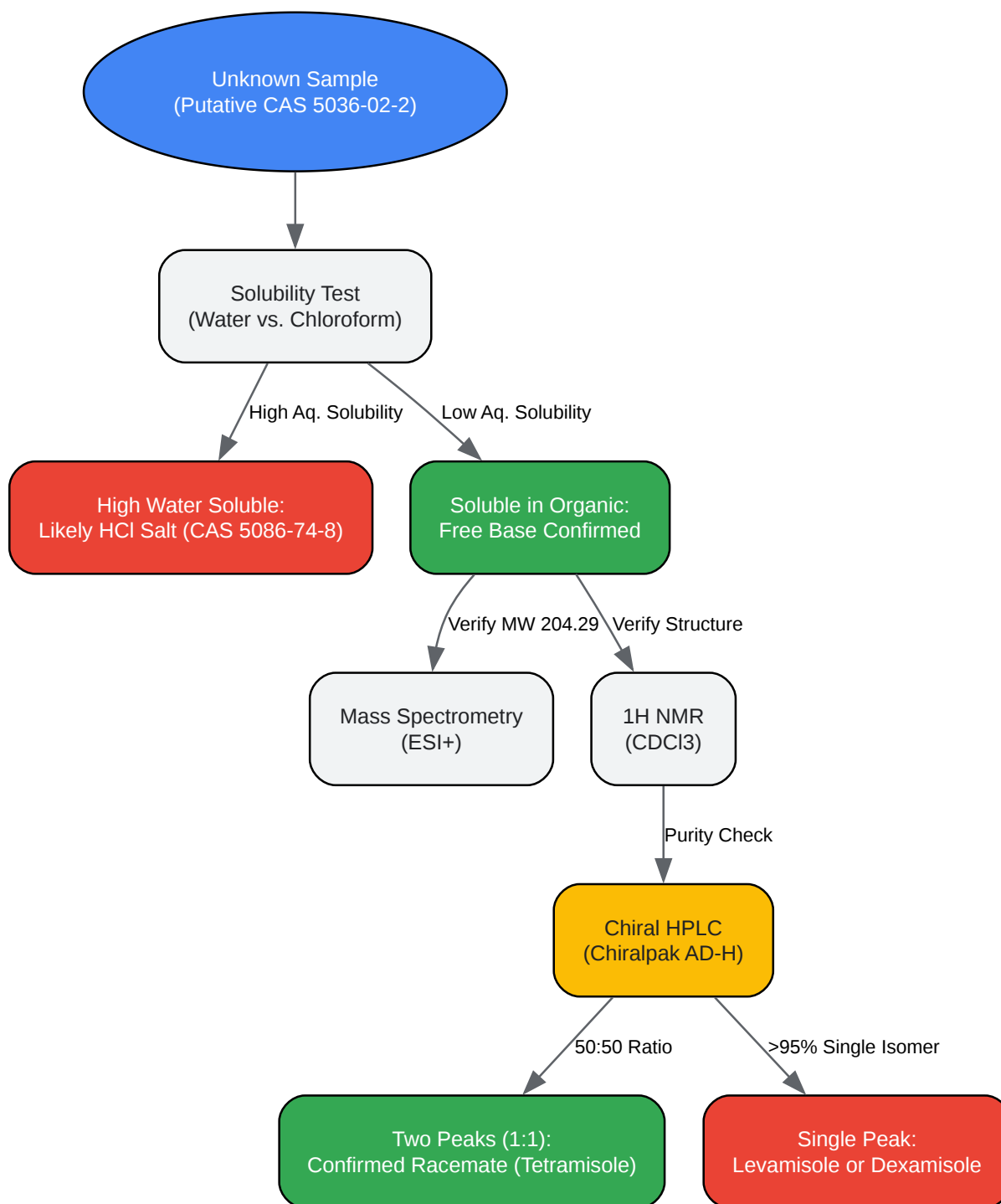
Protocol: Chiral HPLC Separation

Rationale: Standard C18 columns cannot separate enantiomers.[\[1\]](#)[\[3\]](#) A polysaccharide-based chiral stationary phase is required.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose derivatives).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[\[1\]](#)[\[3\]](#)
 - Note: DEA is crucial to sharpen the peak of the basic amine.
- Detection: UV at 215 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Expected Result: Two distinct peaks with an area ratio of approximately 50:50.[\[1\]](#)[\[3\]](#)
 - Peak 1: (-)-Levamisole[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Peak 2: (+)-Dexamisole[\[1\]](#)[\[2\]](#)[\[3\]](#)

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for validating CAS 5036-02-2, ensuring it is not mistaken for its salt form or a single enantiomer.



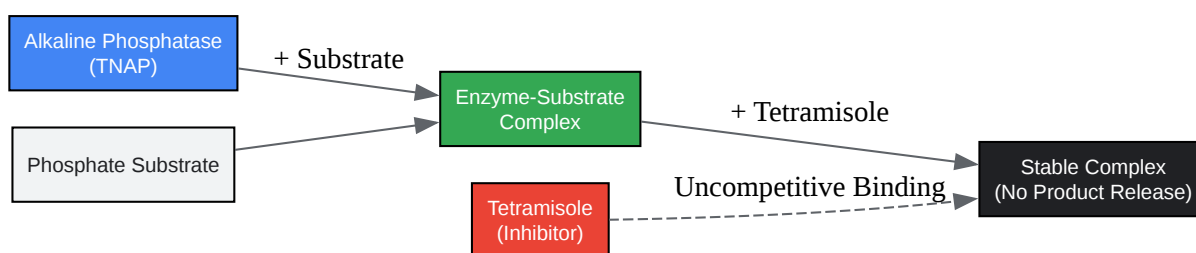
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Caption: Logical decision tree for the structural and chiral validation of Tetramisole (CAS 5036-02-2).

Biological Context: Mechanism of Action

While often used as a chemical intermediate, Tetramisole is a potent inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[2][3]

- Mechanism: Uncompetitive Inhibition.[1][2][3] The molecule binds to the enzyme-substrate complex, preventing the release of the phosphate group.[2]
- Stereospecificity: Both enantiomers inhibit ALP, but the L-isomer (Levamisole) is significantly more active against nematode acetylcholine receptors (anthelmintic activity).[1][2][3]



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Caption: Uncompetitive inhibition mechanism of Alkaline Phosphatase by Tetramisole.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68628, Tetramisole Hydrochloride. (Data extrapolated for Free Base CAS 5036-02-2).[1][2][3] Retrieved from [\[Link\]](#)
- Van Belle, H. (1972). Kinetics and Inhibition of Alkaline Phosphatases from Canine Tissues. [3] *Biochimica et Biophysica Acta (BBA) - Enzymology*. [1][2][3] (Foundational study on Tetramisole inhibition).
- European Pharmacopoeia (Ph.[1][3][8] Eur.). Monograph: Levamisole Hydrochloride. [1][2][3][9][10] (Reference for chiral separation protocols applicable to the racemate).

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Sources

- 1. 1H-Imidazole-1-propanamine | C₆H₁₁N₃ | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Imidazole | C₃H₄N₂ | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 5. 1-(3-氨基丙基)咪唑 ≥97% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 6. Tetramisole hydrochloride(5086-74-8) 1H NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com)]
- 7. 1-(3-Aminopropyl)imidazole (CAS 5036-48-6) - Chemical & Physical Properties by Cheméo [[chemeo.com](https://www.chemeo.com)]
- 8. [sciforschenonline.org](https://www.sciforschenonline.org) [[sciforschenonline.org](https://www.sciforschenonline.org)]
- 9. Tetramisole Hydrochloride | C₁₁H₁₃CIN₂S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [[ebi.ac.uk](https://www.ebi.ac.uk)]
- To cite this document: BenchChem. [CAS 5036-02-2 molecular weight and structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12611734/docs#cas-5036-02-2-molecular-weight-and-structural-analysis>]

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